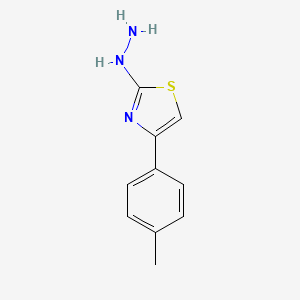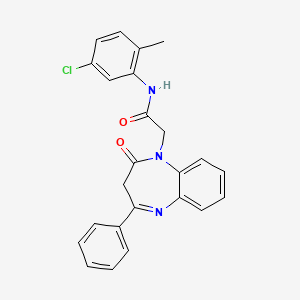
2,2-Diethoxypropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethoxypropanehydrazide is an organic compound with the molecular formula C7H16N2O3 and a molecular weight of 176.22 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its hydrazide functional group, which imparts unique chemical properties and reactivity.
Mécanisme D'action
Mode of Action
Like many other chemical compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
It is known that chemical compounds can influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It is known that chemical compounds can have various effects at the molecular and cellular levels, including changes in gene expression, protein function, and cellular metabolism .
Action Environment
The action, efficacy, and stability of 2,2-Diethoxypropanehydrazide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific characteristics of the biological environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxypropanehydrazide typically involves the reaction of 2,2-Diethoxypropane with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of strong acid cation exchange resins as catalysts and super absorbent resins as dehydrating agents can improve the overall yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethoxypropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .
Applications De Recherche Scientifique
2,2-Diethoxypropanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diethoxypropane: A related compound with similar structural features but lacking the hydrazide group.
2,2-Dimethoxypropane: Another similar compound used as a reagent in organic synthesis.
Uniqueness
2,2-Diethoxypropanehydrazide is unique due to its hydrazide functional group, which imparts distinct reactivity and applications compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial contexts .
Propriétés
IUPAC Name |
2,2-diethoxypropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O3/c1-4-11-7(3,12-5-2)6(10)9-8/h4-5,8H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRSCYNQVFFBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C(=O)NN)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)
![Methyl 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiazol-4-yl)benzoate](/img/structure/B3017645.png)
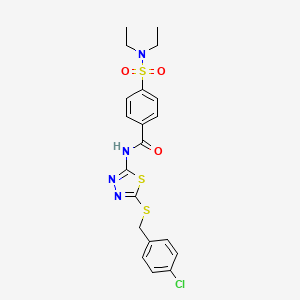
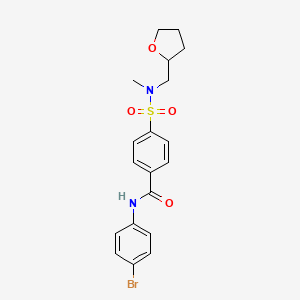
![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)
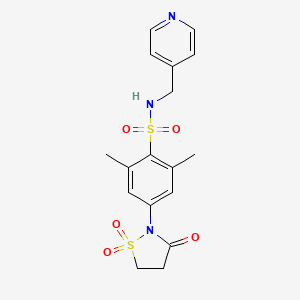
![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)


![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)
![7-cyclopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017659.png)
